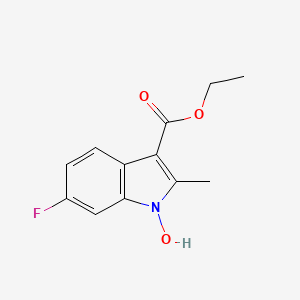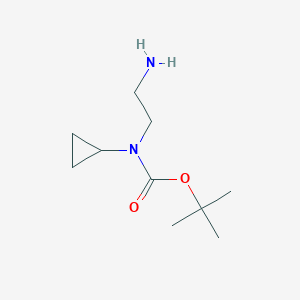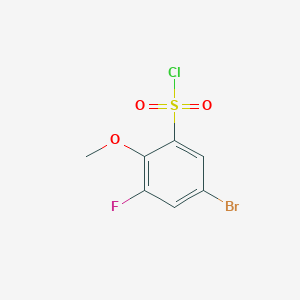
Ethyl-6-Fluor-1-hydroxy-2-methyl-indol-3-carboxylat
Übersicht
Beschreibung
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives like Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate often involves complex chemical reactions. For instance, one method involves the addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Another method involves stirring Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with dioxane and aqueous dimethylamine, heating at 70°C for 4 hours, and then precipitating the product by adding HCl solution in EtOAc .Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 . This indicates that the molecule contains a fluorine atom attached to the 6th carbon of the indole ring, a hydroxy group attached to the 1st carbon, and a methyl group attached to the 2nd carbon .Chemical Reactions Analysis
Indole derivatives, including Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions, dehydration reactions, and more . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben nachweislich potente antivirale Eigenschaften. Insbesondere Verbindungen wie 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Das Vorhandensein des Indol-Kerns trägt zu einer hoch affinen Bindung an mehrere Rezeptoren bei, was für die Entwicklung neuer Therapeutika entscheidend ist.
Entzündungshemmende Aktivität
Das Indol-Gerüst findet sich in vielen synthetischen Arzneimittelmolekülen, die entzündungshemmende Wirkungen zeigen. Die strukturelle Komplexität von Indol-Derivaten ermöglicht es ihnen, mit verschiedenen biologischen Signalwegen zu interagieren, was möglicherweise Entzündungen in klinischen Situationen reduziert .
Antikrebsaktivität
Indol-Derivate werden zunehmend für ihr Potenzial in der Krebsbehandlung erkannt. Sie können auf verschiedene Wege wirken, um das Wachstum von Krebszellen zu hemmen, was sie zu wertvollen Kandidaten für Antikrebsmedikamente macht . Ethyl-6-Fluor-1-hydroxy-2-methyl-indol-3-carboxylat mit seiner einzigartigen Struktur könnte für solche Anwendungen untersucht werden.
Antibakterielle Aktivität
Die antimikrobielle Aktivität von Indol-Derivaten ist gut dokumentiert. Diese Verbindungen können gegen ein breites Spektrum von Mikroorganismen wirksam sein, darunter Bakterien und Pilze, was für die Entwicklung neuer Antibiotika unerlässlich ist .
Antituberkuloseaktivität
Tuberkulose ist nach wie vor eine große globale Gesundheitsherausforderung, und Indol-Derivate haben sich als vielversprechend für die Entwicklung von Antituberkulosemitteln erwiesen. Ihre Fähigkeit, die Tuberkulose verursachenden Bakterien anzugreifen, könnte zur Entwicklung neuer Behandlungsmethoden führen .
Antidiabetische Aktivität
Indol-Derivate wurden auf ihre antidiabetischen Eigenschaften untersucht. Sie können die Insulinsekretion oder die Insulinempfindlichkeit beeinflussen und so einen neuen Ansatz zur Behandlung von Diabetes bieten .
Antimalaria-Aktivität
Malaria ist eine lebensbedrohliche Krankheit, die durch Plasmodium-Parasiten verursacht wird. Indol-Derivate haben antimalaria-Aktivität und bieten einen möglichen Weg zur Entwicklung neuer Antimalariamittel .
Anticholinesterase-Aktivität
Indol-Derivate können auch als Anticholinesterase-Mittel dienen, die zur Behandlung von Krankheiten wie Alzheimer verwendet werden. Sie wirken, indem sie das Enzym Acetylcholinesterase hemmen, das den Neurotransmitter Acetylcholin abbaut .
Zukünftige Richtungen
The future directions for research on Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years , and it is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
Eigenschaften
IUPAC Name |
ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPRBZNIBWUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)


![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)



![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)